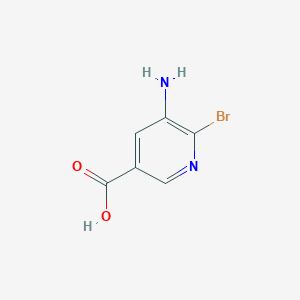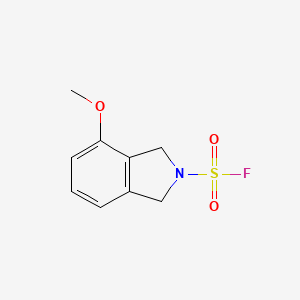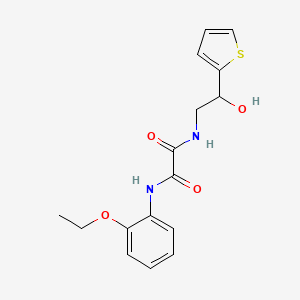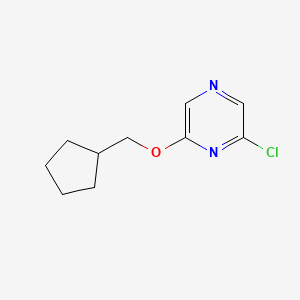
2-Chloro-6-(cyclopentylmethoxy)pyrazine
Overview
Description
2-Chloro-6-(cyclopentylmethoxy)pyrazine (2C6CP) is an organic compound belonging to the pyrazine family of heterocyclic compounds. It is a colorless, crystalline solid with a molecular weight of 168.57 g/mol. 2C6CP has many applications in the scientific field, from synthesis to research applications. In
Scientific Research Applications
DNA Binding and Antimicrobial Properties
- DNA Interaction : Pyrazine derivatives, such as chlorohydrazinopyrazine, exhibit a high affinity for DNA binding. Such compounds have shown potential for clinical applications due to their non-toxic nature towards human cells (Mech-Warda et al., 2022).
- Antimicrobial Activity : Certain pyrazine analogues have demonstrated significant antimicrobial and antifungal activities. These include chloro-N-phenylpyrazine-carboxamides, which show promising results against Mycobacterium tuberculosis and various fungal strains (Doležal et al., 2010).
Synthesis and Chemical Analysis
- Synthesis Methods : Studies have explored efficient synthesis methods for pyrazine derivatives, including 5-Chloropyrido[3,4-b]pyrazines, by condensation processes (Mederski et al., 2003).
- Analytical Techniques : Gas chromatographic methods have been developed for sensitive and specific quantitation of pyrazine derivatives in biological fluids, highlighting their relevance in bioanalytical chemistry (Zacchei et al., 1979).
Pharmacological Applications
- Serotoninmimetic Activity : Some 2-(1-piperazinyl)pyrazines, structurally similar to serotonin, exhibit potent central serotoninmimetic activity, making them interesting for neurological studies (Lumma et al., 1978).
- Antitumor Activity : NH-pyrazoline derivatives bearing the 4-Aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines (Montoya et al., 2014).
Material Science Applications
- Electroluminescence Property : Pyrazine derivatives with strong intramolecular charge-transfer chromophoric systems have been investigated for their potential in electroluminescence devices due to their strong fluorescence properties (Jaung et al., 1997).
properties
IUPAC Name |
2-chloro-6-(cyclopentylmethoxy)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-5-12-6-10(13-9)14-7-8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXVIUNZXARJHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)COC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(cyclopentylmethoxy)pyrazine | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


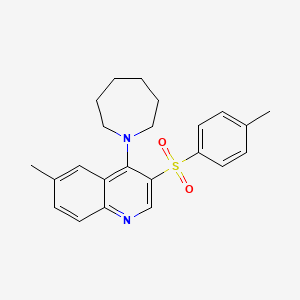
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2381202.png)
![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2381203.png)
![5-[(2-Methoxy-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B2381205.png)
![6-Amino-1-benzyl-5-[(prop-2-yn-1-yl)(propyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2381206.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)

![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
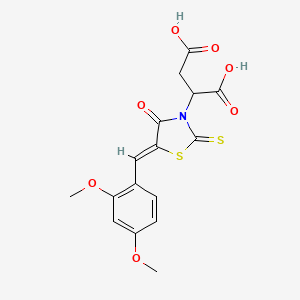
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
